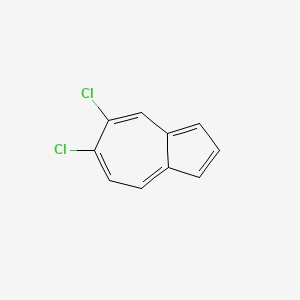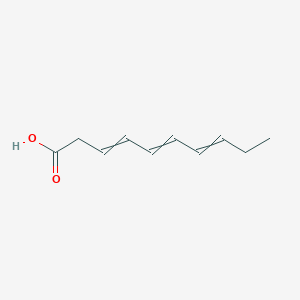
Deca-3,5,7-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-3,5,7-trienoic acid is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of three conjugated double bonds at the 3rd, 5th, and 7th positions in its carbon chain. This compound is known for its hydrophobic nature and limited solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deca-3,5,7-trienoic acid can be synthesized through various methods. One common approach involves the use of acid-catalyzed or base-catalyzed methylation of conjugated dienoic and trienoic fatty acids. The sodium methoxide/methanol method and the tetramethylguanidine/methanol method are efficient in preventing artificial isomerization and byproduct formation . Another method involves the isolation of the compound from natural sources, such as the latex of Euphorbia pulcherrima, followed by saponification and methylation .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using column chromatography and saponification-methylation techniques. The use of boron trifluoride/methanol (BF3/MeOH) method is preferred for its efficiency in preventing artificial isomerization and byproduct formation .
Analyse Des Réactions Chimiques
Types of Reactions
Deca-3,5,7-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of conjugated double bonds, which make the compound reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and ozone (O3) can be used to oxidize this compound, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bonds, converting the compound into a saturated fatty acid.
Substitution: Halogenation reactions using reagents like bromine (Br2) can introduce halogen atoms into the molecule, forming halogenated derivatives.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated fatty acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Deca-3,5,7-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of conjugated trienoic acids and their derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of deca-3,5,7-trienoic acid involves its interaction with specific molecular targets and pathways. The presence of conjugated double bonds allows the compound to participate in various biochemical reactions, influencing cellular processes such as inflammation and oxidative stress. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate the activity of enzymes and signaling molecules involved in these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deca-2,4,6-trienoic acid: Another conjugated trienoic acid with double bonds at the 2nd, 4th, and 6th positions.
Tetradeca-3,5,7-trienoic acid: A longer-chain fatty acid with similar conjugated double bonds.
Alkamides: A class of unsaturated fatty acid amides with various biological activities
Uniqueness
This compound is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical reactivity and biological properties. Its medium-chain length and hydrophobic nature also differentiate it from other similar compounds, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
64701-51-5 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
deca-3,5,7-trienoic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,2,9H2,1H3,(H,11,12) |
Clé InChI |
FVIISBOXJVOMEB-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



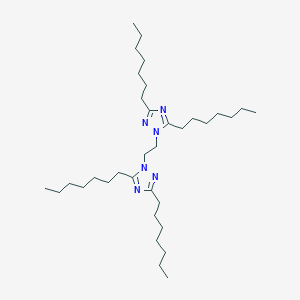
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
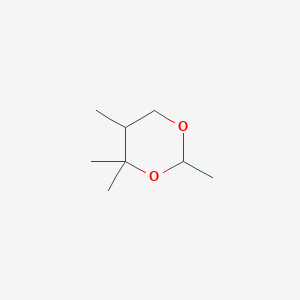
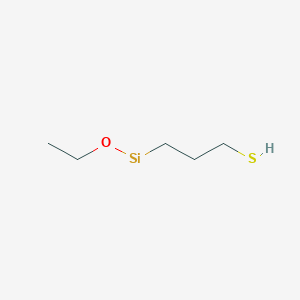
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
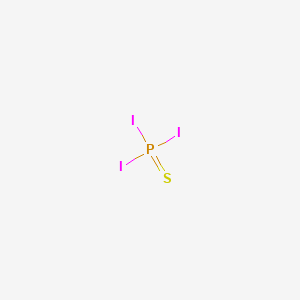
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)


![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)
